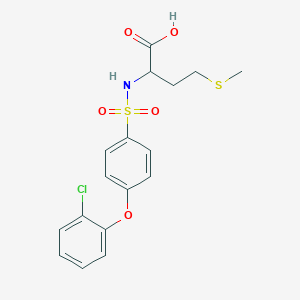

((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine

CAS No.: 1009715-74-5

Cat. No.: VC6915753

Molecular Formula: C17H18ClNO5S2

Molecular Weight: 415.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1009715-74-5 |

|---|---|

| Molecular Formula | C17H18ClNO5S2 |

| Molecular Weight | 415.9 |

| IUPAC Name | 2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |

| Standard InChI | InChI=1S/C17H18ClNO5S2/c1-25-11-10-15(17(20)21)19-26(22,23)13-8-6-12(7-9-13)24-16-5-3-2-4-14(16)18/h2-9,15,19H,10-11H2,1H3,(H,20,21) |

| Standard InChI Key | VVLBKESFOSFQRN-UHFFFAOYSA-N |

| SMILES | CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |

Introduction

Chemical and Structural Properties

The molecular architecture of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine integrates multiple functional groups, each contributing to its physicochemical behavior. The IUPAC name, 2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid, delineates its structure: a methionine backbone modified by a sulfonamide linkage to a 4-(2-chlorophenoxy)phenyl group. Key properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 415.9 g/mol |

| CAS Registry Number | 1009715-74-5 |

| IUPAC Name | 2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |

| SMILES Notation | CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |

| InChI Key | VVLBKESFOSFQRN-UHFFFAOYSA-N |

The presence of the sulfonyl group () enhances electrophilicity, while the chlorophenoxy moiety introduces steric bulk and lipophilicity. The methionine backbone retains its carboxylic acid and methylthio groups, critical for potential interactions with biological targets.

Synthesis and Preparation

The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine follows established protocols for sulfonamide derivatives. A representative route involves:

-

Sulfonyl Chloride Formation: Reaction of 4-(2-chlorophenoxy)benzenesulfonyl chloride with methionine’s amine group.

-

Coupling Reaction: The sulfonyl chloride reacts with methionine under basic conditions (e.g., aqueous NaOH) to form the sulfonamide bond.

-

Purification: Chromatographic techniques isolate the product, with confirmation via , , and mass spectrometry.

Alternative methods may employ Mitsunobu coupling or reductive amination for installing the chlorophenoxy aryl ether, though these are less commonly reported. Challenges include managing the reactivity of the sulfonyl chloride intermediate and ensuring regioselectivity during coupling.

Future Directions

Further research should prioritize:

-

Mechanistic Studies: Elucidating interactions with biological targets like MenA or proteases.

-

Derivatization: Synthesizing analogs with improved solubility (e.g., hydroxylation of the phenyl ring).

-

In Vivo Testing: Assessing efficacy in disease models, particularly antibiotic-resistant infections.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume